molecular formula C12H19ClFN5 B12227895 N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]-2,5-dimethylpyrazol-3-amine;hydrochloride

N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]-2,5-dimethylpyrazol-3-amine;hydrochloride

Cat. No.: B12227895
M. Wt: 287.76 g/mol
InChI Key: RETRMGKSVIKYBF-UHFFFAOYSA-N
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Description

N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]-2,5-dimethylpyrazol-3-amine;hydrochloride is a synthetic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a fluorinated pyrazole ring and a dimethylpyrazole moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]-2,5-dimethylpyrazol-3-amine;hydrochloride typically involves multiple steps, starting with the preparation of the pyrazole rings. The process may include:

    Formation of the 1-ethyl-5-fluoro-3-methylpyrazole ring: This can be achieved through the reaction of ethyl hydrazine with 3-fluoro-2-methylacrylonitrile under controlled conditions.

    Methylation of the pyrazole ring: The resulting compound is then methylated using methyl iodide in the presence of a base such as potassium carbonate.

    Coupling reaction: The methylated pyrazole is coupled with 2,5-dimethylpyrazole-3-amine using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired compound.

    Formation of the hydrochloride salt: The final step involves the addition of hydrochloric acid to convert the free base into its hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]-2,5-dimethylpyrazol-3-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom in the pyrazole ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or thiol in the presence of a catalyst like palladium on carbon.

Major Products

    Oxidation: Formation of pyrazole oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]-2,5-dimethylpyrazol-3-amine;hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]-2,5-dimethylpyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of inflammatory responses or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    1-ethyl-3-methylpyrazole: Lacks the fluorine and dimethyl groups, resulting in different chemical properties.

    5-fluoro-2-methylpyrazole: Similar fluorinated pyrazole ring but lacks the additional pyrazole moiety.

    2,5-dimethylpyrazole: Lacks the fluorinated pyrazole ring.

Uniqueness

N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]-2,5-dimethylpyrazol-3-amine;hydrochloride is unique due to its combination of a fluorinated pyrazole ring and a dimethylpyrazole moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C12H19ClFN5

Molecular Weight

287.76 g/mol

IUPAC Name

N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]-2,5-dimethylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C12H18FN5.ClH/c1-5-18-12(13)10(9(3)16-18)7-14-11-6-8(2)15-17(11)4;/h6,14H,5,7H2,1-4H3;1H

InChI Key

RETRMGKSVIKYBF-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=N1)C)CNC2=CC(=NN2C)C)F.Cl

Origin of Product

United States

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